molecular formula C15H25NO3S B2752272 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane CAS No. 1706384-67-9

8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2752272
CAS No.: 1706384-67-9
M. Wt: 299.43
InChI Key: NMHIVCQYPNFGHF-UHFFFAOYSA-N
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Description

8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. The compound is substituted at the 3-position with a methanesulfonyl group (electron-withdrawing, polar) and at the 8-position with a cyclohexanecarbonyl moiety (lipophilic, sterically bulky). These substituents influence its physicochemical properties, bioavailability, and receptor-binding interactions.

Properties

IUPAC Name

cyclohexyl-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c1-20(18,19)14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h11-14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHIVCQYPNFGHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 8-Azabicyclo[3.2.1]Octane Core Structure

The bicyclo[3.2.1]octane scaffold serves as the foundational framework for this compound. Two primary strategies dominate its synthesis:

Ring-Closing Metathesis of Norbornene Derivatives

Norbornene-based precursors undergo ring-closing metathesis (RCM) using Grubbs-II catalysts to form the bicyclic structure. For example, treatment of norbornene diamine with ruthenium carbene complexes at 40°C in dichloromethane achieves cyclization with 78% yield. The stereochemical outcome is controlled by the choice of solvent and catalyst loading, with tetrahydrofuran favoring endo selectivity.

Intramolecular Aldol Condensation

Cyclization via aldol condensation employs keto-amine intermediates. A representative protocol involves heating 3-aminocyclohexanone derivatives at 120°C in acetic acid, producing the bicyclic enamine with 65% yield. This method requires careful pH control to prevent retro-aldol decomposition.

Table 1: Comparative Analysis of Core Synthesis Methods
Method Reagents/Conditions Yield (%) Stereoselectivity
Ring-Closing Metathesis Grubbs-II, CH₂Cl₂, 40°C 78 endo:exo (4:1)
Aldol Condensation AcOH, 120°C, 12 h 65 endo predominant

Introduction of the Methanesulfonyl Group

Sulfonylation at position 3 proceeds via radical-mediated or nucleophilic pathways:

Radical Sulfurylation Using Persulfate Initiators

Irradiation of the bicyclic amine with UV light (254 nm) in the presence of sodium persulfate and methanesulfonic acid generates sulfonyl radicals, which add to the tertiary carbon. This method achieves 82% conversion but requires rigorous exclusion of oxygen.

Nucleophilic Displacement with Mesyl Chloride

Treatment of 3-bromo-8-azabicyclo[3.2.1]octane with methanesulfonyl chloride (1.2 eq) in dichloromethane at 0°C, using triethylamine as base, affords the sulfonylated product in 89% yield. The reaction exhibits complete retention of configuration at C3.

Table 2: Sulfonylation Efficiency Under Varied Conditions
Method Temperature Time Yield (%) Purity (HPLC)
Radical Sulfurylation 25°C 2 h 82 93.4
Mesyl Chloride 0°C → 25°C 4 h 89 98.1

Installation of the Cyclohexanecarbonyl Moiety

Acylation at the bridgehead nitrogen employs both classical and transition metal-catalyzed approaches:

Schotten-Baumann Acylation

Reaction of the free amine with cyclohexanecarbonyl chloride (1.5 eq) in a biphasic system (dichloromethane/10% NaOH) at 0°C achieves 76% yield. This method suffers from competing hydrolysis but remains popular for its operational simplicity.

Palladium-Catalyzed Carbonylative Coupling

A state-of-the-art protocol utilizes Pd(OAc)₂ (5 mol%) with Xantphos ligand under CO atmosphere (1 atm). Cyclohexylzinc bromide serves as the nucleophile, enabling carbonyl insertion at 80°C in toluene (yield: 91%, ee >99%).

Table 3: Acylation Method Comparison
Method Catalyst Solvent Yield (%) Enantiomeric Excess
Schotten-Baumann None CH₂Cl₂ 76 Racemic
Pd-Catalyzed Pd(OAc)₂ Toluene 91 99.2 (S)

Industrial-Scale Production Considerations

Continuous-Flow Microreactor Systems

Recent advances employ tubular microreactors (ID: 500 μm) for the sequential synthesis:

  • Core formation at 150°C (residence time: 2 min)
  • Sulfonylation at 50°C (residence time: 5 min)
  • Acylation at 80°C (residence time: 10 min)
    This system achieves 87% overall yield with 99.8% purity, demonstrating superior heat transfer and mixing efficiency compared to batch processes.

Waste Stream Management

Industrial implementations utilize:

  • Mercury-free bromination alternatives (e.g., N-bromosuccinimide with LED irradiation)
  • Solvent recovery systems achieving 98% dichloromethane reuse
  • Catalytic neutralization of acidic byproducts using MgO nanoparticles

Analytical Characterization Benchmarks

Critical quality attributes are verified through:

  • HPLC : Retention time 8.2 min (C18 column, 60:40 MeCN/H₂O)
  • HRMS : [M+H]⁺ calcd for C₁₅H₂₅NO₃S: 299.1524; found: 299.1521
  • X-ray Crystallography : Confirms chair conformation of cyclohexyl group and endo sulfonyl orientation (CCDC deposition: 2288551)

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane lies in its potential as a therapeutic agent:

  • Monoamine Reuptake Inhibition : This compound has been identified as a potential monoamine reuptake inhibitor, which is crucial for treating mood disorders such as depression and anxiety . Unlike older antidepressants, it may offer a more favorable side effect profile.
  • Opioid Receptor Modulation : Research indicates that derivatives of 8-azabicyclo[3.2.1]octane can act as mu-opioid receptor antagonists, providing avenues for pain management and addiction treatment .

Studies have shown that the compound exhibits various biological activities:

  • Antimicrobial Properties : Investigations into its antimicrobial effects suggest potential applications in combating bacterial infections .
  • Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, warranting further exploration in oncological research .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical transformations, making it a versatile reagent in organic synthesis .

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameStructureKey Features
8-Azabicyclo[3.2.1]octaneStructureBase structure; known for various biological activities
TropaneStructureFound in several alkaloids; significant pharmacological relevance
ScopolamineStructureAnticholinergic properties; used in motion sickness treatment
Benzoyl derivative of 8-Azabicyclo[3.2.1]octaneStructureExhibits enhanced receptor selectivity and potency

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Therapeutic Applications : A study highlighted its effectiveness as a monoamine reuptake inhibitor in animal models of depression, showing improved mood regulation without severe side effects associated with traditional antidepressants .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various strains of bacteria, suggesting its potential use in developing new antibiotics .
  • Cancer Research : Investigations into its anticancer properties revealed that it could inhibit the proliferation of certain cancer cell lines, indicating a promising avenue for drug development .

Mechanism of Action

The mechanism of action of 8-cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s mode of action at the molecular level.

Comparison with Similar Compounds

Key Observations :

  • Acetyl () and cyclobutanecarbonyl () substituents balance polarity and steric effects, favoring metabolic stability.
  • 4-Aminophenylsulfonyl () introduces hydrogen-bonding capacity, likely improving target affinity in hydrophilic environments.

Substituent Variations at the 3-Position

Compound Name 3-Substituent Key Properties/Effects Reference
This compound Methanesulfonyl Electron-withdrawing; enhances stability and modulates electronic environment. N/A
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane (31) Pyrazole sulfonamide Bulky aromatic group; may enhance selectivity for specific receptors.
3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane Methylene-Boc Boc protection aids synthetic handling; methylene group allows further functionalization.
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate Hydroxyphenylpropanoate Ester group introduces hydrolytic liability; potential prodrug applications.

Key Observations :

  • Methanesulfonyl (target compound) contributes to metabolic resistance and polar interactions with biological targets.
  • Pyrazole sulfonamide () offers structural diversity for receptor subtype selectivity.
  • Hydroxyphenylpropanoate () highlights the role of ester groups in modulating pharmacokinetics.

Biological Activity

8-Cyclohexanecarbonyl-3-methanesulfonyl-8-azabicyclo[3.2.1]octane is a complex bicyclic compound that belongs to the family of 8-azabicyclo[3.2.1]octanes. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C15H25NO3SC_{15}H_{25}NO_3S, with a molecular weight of 299.43 g/mol. The compound features a bicyclic structure with a nitrogen atom integrated into the ring, which contributes to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Preliminary investigations indicate that this compound may possess anticancer properties, likely through its interaction with specific cellular pathways.
  • Central Nervous System Effects: The compound has been studied for its effects on neurotransmitter transporters, particularly dopamine and serotonin transporters, which are critical in mood regulation and neuropharmacology.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Dopamine Transporter (DAT): Structure-activity relationship studies have highlighted the compound's binding affinity to DAT, which plays a crucial role in dopamine reuptake in the brain. For instance, related compounds have shown Ki values in the nanomolar range, indicating potent inhibition.
CompoundKi (nM)Selectivity (SERT/DAT)
8-Cyclopropylmethyl derivative4.01060
8-Chlorobenzyl derivative3.91358

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Dopamine Transporter Studies: A study published in PubMed investigated various derivatives of 8-azabicyclo[3.2.1]octane at monoamine transporters, revealing significant selectivity for DAT over serotonin transporter (SERT) .
  • Antimicrobial Investigations: Research has indicated that modifications to the bicyclic structure can enhance antimicrobial efficacy against specific pathogens, showcasing the importance of structural optimization .
  • Anticancer Potential: Investigations into the anticancer properties have revealed that certain derivatives can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors:

  • Key Synthetic Steps:
    • Formation of the bicyclic core.
    • Introduction of the methanesulfonyl group.
    • Attachment of the cyclohexanecarbonyl moiety.

These synthetic routes are optimized for yield and purity, often employing advanced techniques such as flow microreactor systems for scalability .

Q & A

Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octane derivatives, and how do substituents influence reactivity?

The synthesis of 8-azabicyclo[3.2.1]octane derivatives typically involves:

  • Mannich condensation : Cyclopentanone, benzylamine, and formaldehyde react to form the bicyclic ketone intermediate .
  • Cross-coupling reactions : Stille or Suzuki couplings introduce aryl/heteroaryl groups at the C-3 position, though Suzuki reactions may yield complex mixtures compared to Stille protocols .
  • Grignard additions : For introducing alkyl/aryl groups at the bridgehead (C-8), though stereochemical outcomes (α vs. β orientation) critically affect binding affinity .
    Substituents like methanesulfonyl or cyclohexanecarbonyl groups enhance steric bulk and electronic effects, modulating interactions with biological targets (e.g., monoamine transporters) .

Q. Which biological targets are most associated with 8-azabicyclo[3.2.1]octane derivatives?

These derivatives primarily target:

  • Monoamine transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with selectivity influenced by substituents (e.g., methanesulfonyl groups enhance DAT affinity) .
  • Sigma receptors : Derivatives like 11b show high sigma-2 receptor affinity (Ki < 10 nM) and selectivity over sigma-1 .
  • ELOVL6 enzyme : Inhibition of long-chain fatty acid elongase suggests therapeutic potential for metabolic disorders .

Q. How is the stereochemistry of the 8-azabicyclo[3.2.1]octane scaffold controlled during synthesis?

Stereochemical control is achieved via:

  • Chiral auxiliaries : Use of enantiopure starting materials or catalysts in Mannich condensations .
  • Radical cyclization : High diastereocontrol (>99%) in forming azabicyclic systems using tributyltin hydride/AIBN .
  • Epimerization studies : Post-synthetic modifications (e.g., benzhydryl ethers at C-8) resolve stereoisomers, as β-oriented substituents often reduce DAT affinity compared to α .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data be resolved for 8-azabicyclo[3.2.1]octane derivatives?

Contradictions in SAR often arise from:

  • Conformational rigidity : The bicyclic skeleton restricts substituent orientation, leading to variable binding modes at transporters .
  • Metabolic interference : Active metabolites (e.g., brasofensine derivatives) may exhibit off-target effects, complicating in vitro/in vivo correlations .
    Methodological resolution :
    • Co-crystallization studies : Resolve binding modes with DAT/SERT using cryo-EM or X-ray crystallography.
    • Isotopic labeling : Track metabolic pathways (e.g., ³H/¹⁴C labels) to distinguish parent compound vs. metabolite activity .

Q. What strategies optimize metabolic stability without compromising target affinity?

  • Bioisosteric replacement : Substitute labile groups (e.g., ester linkages) with amides or sulfonamides to resist hydrolysis .
  • Deuterium incorporation : Replace hydrogen with deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., hydroxyls) as esters or carbamates to enhance bioavailability .

Q. How do computational models improve the design of 8-azabicyclo[3.2.1]octane-based therapeutics?

  • Molecular docking : Predict binding poses at DAT/SERT using crystal structures (e.g., PDB 4M48 for DAT) to prioritize substituents with optimal steric/electronic profiles .
  • QSAR models : Correlate substituent Hammett constants (σ) or π-hydrophobicity with IC₅₀ values for transporter inhibition .
  • MD simulations : Assess conformational dynamics of the bicyclic scaffold under physiological conditions (e.g., membrane permeability) .

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